Clomiphene citrate

概要

説明

クロミフェン クエン酸塩は、選択的エストロゲン受容体モジュレーターとして作用する非ステロイド系排卵促進剤です。 主に、多嚢胞性卵巣症候群を含む、排卵しない女性の不妊症の治療に使用されます . クロミフェン クエン酸塩は、下垂体前葉からゴナドトロピンを放出させることで排卵を誘発する能力で知られています .

2. 製法

合成経路と反応条件: クロミフェン クエン酸塩の合成は、塩基の存在下で2-クロロ-1,2-ジフェニルエチレンと4-(2-クロロ-1,2-ジフェニルエテニル)フェノールを反応させ、次にジエチルアミンを添加することで行われます . 反応は通常、トルエンまたはキシレンなどの有機溶媒中で還流条件下で行われます .

工業的生産方法: クロミフェン クエン酸塩の工業的生産では、多くの場合、酢酸またはトリフルオロ酢酸を触媒として使用して、最終生成物の収率と純度を向上させます . このプロセスには、再結晶やクロマトグラフィーなどの複数の精製工程が含まれ、化合物の目的とする異性体組成が保証されます .

3. 化学反応の分析

反応の種類: クロミフェン クエン酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: クロミフェン クエン酸塩は、酸化されて主要な活性代謝産物である4-ヒドロキシクロミフェンを生成することができます.

一般的な試薬と条件:

主要な生成物:

酸化: 4-ヒドロキシクロミフェン.

還元: クロミフェンのアミン誘導体.

置換: さまざまな置換クロミフェン誘導体.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of clomiphene citrate involves the reaction of 2-chloro-1,2-diphenylethylene with 4-(2-chloro-1,2-diphenylethenyl)phenol in the presence of a base, followed by the addition of diethylamine . The reaction is typically carried out in an organic solvent such as toluene or xylene under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of acetic acid or trifluoroacetic acid as catalysts to improve the yield and purity of the final product . The process includes multiple purification steps, such as recrystallization and chromatography, to ensure the desired isomeric composition of the compound .

化学反応の分析

Types of Reactions: Clomiphene citrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 4-hydroxyclomiphene, a major active metabolite.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Oxidation: 4-Hydroxyclomiphene.

Reduction: Amine derivatives of clomiphene.

Substitution: Various substituted clomiphene derivatives.

科学的研究の応用

クロミフェン クエン酸塩は、科学研究において幅広い応用範囲を持っています。

作用機序

クロミフェン クエン酸塩は、視床下部にあるエストロゲン受容体に結合することで、ゴナドトロピン放出に対するエストロゲンの負のフィードバックを阻害します . これは、ゴナドトロピン放出ホルモンの分泌増加につながり、さらに下垂体前葉からの卵胞刺激ホルモンと黄体形成ホルモンの放出を促進します . これらのホルモンは、卵胞の成長と成熟を促進し、排卵につながります .

類似化合物:

タモキシフェン: 主に乳がんの治療に使用される別の選択的エストロゲン受容体モジュレーター.

ラロキシフェン: 更年期後の女性の骨粗鬆症の予防と治療に使用されます.

レトロゾール: 多嚢胞性卵巣症候群の女性の排卵誘発に使用されるアロマターゼ阻害剤.

クロミフェン クエン酸塩の独自性: クロミフェン クエン酸塩は、ズクロミフェンとエンクロミフェンからなる、2つの異性体の混合物であるという点でユニークです . この2つの異性体の構造は、エストロゲン様作用と抗エストロゲン様作用の両方に寄与し、排卵誘発に特に有効です .

類似化合物との比較

Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.

Raloxifene: Used for the prevention and treatment of osteoporosis in postmenopausal women.

Letrozole: An aromatase inhibitor used for ovulation induction in women with polycystic ovary syndrome.

Uniqueness of Clomiphene Citrate: this compound is unique in its dual isomer composition, consisting of zu-clomiphene and en-clomiphene . This dual isomer structure contributes to its mixed estrogenic and antiestrogenic effects, making it particularly effective for inducing ovulation .

特性

IUPAC Name |

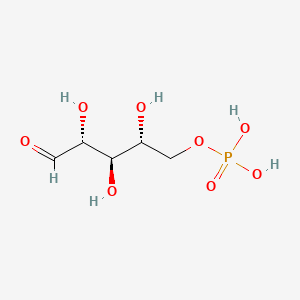

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTMYKVIJXPNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

911-45-5 (Parent) | |

| Record name | Clomiphene citrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020337 | |

| Record name | Clomiphene citrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-41-9, 43054-45-1 | |

| Record name | Clostilbegit | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clomiphene citrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomiphene citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043054451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clomiphene citrate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clomifen dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B3425499.png)

![1-[3-Bromoprop-1-enyl]-4-chlorobenzene](/img/structure/B3425517.png)